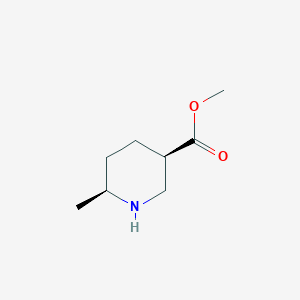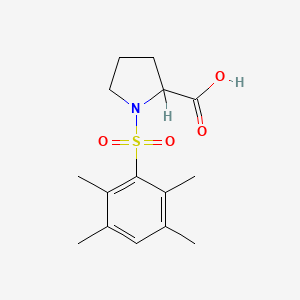
1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid, also known as TMP-SPC, is a novel organic compound with a wide range of applications in scientific research. It is a sulfonylpyrrolidine derivative of 1,2,3,5,6-tetramethylphenol and is commonly used as a chiral building block in organic synthesis. TMP-SPC has been used in a variety of research applications, including as a catalyst, a ligand, and a reagent.
Aplicaciones Científicas De Investigación
Environmental Degradation and Treatment
Sulfonic acids and their derivatives, including perfluoroalkyl substances, have been extensively studied for their environmental persistence and the challenges they pose in degradation and treatment. Research highlights the microbial degradation of polyfluoroalkyl chemicals, which are structurally related to sulfonic acids, indicating the potential environmental fate and degradation pathways of similar compounds (Liu & Avendaño, 2013). The study on the bioaccumulative nature of PFCAs also sheds light on the environmental impact and the regulatory considerations for compounds with sulfonic and carboxylic functionalities (Conder et al., 2008).
Biocatalysis and Enzymatic Interactions
Carboxylic acids play a crucial role in biocatalytic processes and can act as inhibitors or substrates in enzymatic reactions. A review on biocatalyst inhibition by carboxylic acids provides insights into the effects of carboxylic acid derivatives on microbial enzymes, which could be relevant for understanding the biochemical interactions involving "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid" (Jarboe et al., 2013).
Analytical and Chemical Studies
The analytical challenges and methodologies for detecting and quantifying sulfonate esters in pharmaceuticals are discussed in literature, which may provide useful techniques for studying the chemical properties and reactions of sulfonic acid derivatives, including "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid" (Elder et al., 2008).
Antioxidant Activity
The study of antioxidants and their analytical methods, including those based on carboxylic acid functionalities, offers insights into the potential antioxidant applications of carboxylic acid derivatives (Munteanu & Apetrei, 2021). These methodologies could be adapted to assess the antioxidant potential of "1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid".
Propiedades
IUPAC Name |
1-(2,3,5,6-tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-9-8-10(2)12(4)14(11(9)3)21(19,20)16-7-5-6-13(16)15(17)18/h8,13H,5-7H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFZRBIPGBTBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC2C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3,5,6-Tetramethylphenyl)sulfonylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)
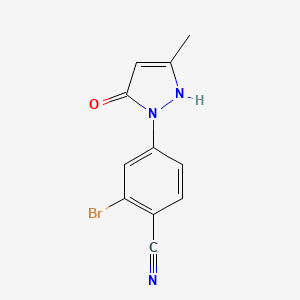
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)
![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)
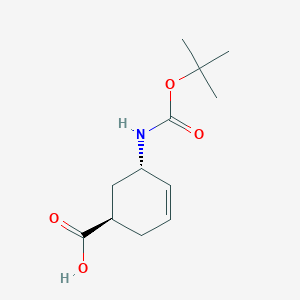

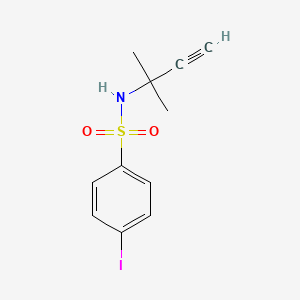
![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)
![4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071262.png)
![[(1R,3Ar,4S,7aR)-1-[(2S,3S)-3-hydroxy-6-(methoxymethoxy)-6-methylhept-4-yn-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B3071263.png)
